molecular formula C25H38N4O7 B1284316 Boc-pro-pro-pro-pro-OH CAS No. 29804-52-2

Boc-pro-pro-pro-pro-OH

Cat. No.: B1284316
CAS No.: 29804-52-2
M. Wt: 506.6 g/mol
InChI Key: RSIYRONDCOJJQA-VJANTYMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-Butyloxycarbonyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-pro-pro-OH) is a tetrapeptide derivative. It is commonly used in peptide synthesis due to its stability and ease of handling. The tert-butyloxycarbonyl (Boc) group is a protecting group for the amino group, which prevents unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-pro-pro-pro-pro-OH typically involves the stepwise addition of proline residues to a growing peptide chain. The process begins with the protection of the amino group of proline using the Boc group. The protected proline is then coupled with another proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This process is repeated until the desired tetrapeptide is obtained.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, allowing for the efficient production of peptides. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, facilitating purification and handling.

Chemical Reactions Analysis

Types of Reactions

Boc-pro-pro-pro-pro-OH can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling: The tetrapeptide can be further elongated by coupling with additional amino acids or peptide fragments.

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or methanol.

    Coupling: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N,N-diisopropylethylamine (DIPEA).

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Deprotection: L-prolyl-L-prolyl-L-prolyl-L-prolyl-OH.

    Coupling: Extended peptides with additional amino acid residues.

    Hydrolysis: Individual amino acids, primarily proline.

Scientific Research Applications

Boc-pro-pro-pro-pro-OH has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of longer peptides and proteins. It serves as a model compound for studying peptide bond formation and stability.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity. It can be used to investigate the structural and functional properties of proline-rich peptides.

    Medicine: Potential applications in drug development, particularly in designing peptide-based therapeutics. Proline-rich peptides have been explored for their antimicrobial and anticancer properties.

    Industry: Utilized in the production of peptide-based materials and coatings. It can be incorporated into polymers to enhance their mechanical and thermal properties.

Mechanism of Action

The mechanism of action of Boc-pro-pro-pro-pro-OH is primarily related to its role as a peptide building block. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains. The proline residues in the tetrapeptide can influence the conformation and stability of the resulting peptides, affecting their biological activity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyloxycarbonyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-OH)
  • tert-Butyloxycarbonyl-L-prolyl-L-prolyl-L-prolyl-OH (Boc-pro-pro-pro-OH)
  • tert-Butyloxycarbonyl-L-prolyl-OH (Boc-pro-OH)

Uniqueness

Boc-pro-pro-pro-pro-OH is unique due to its tetrapeptide structure, which provides a higher degree of conformational flexibility and stability compared to shorter peptides. The presence of multiple proline residues can induce specific secondary structures, such as polyproline helices, which are important in protein-protein interactions and biological recognition processes.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N4O7/c1-25(2,3)36-24(35)29-15-6-10-18(29)22(32)27-13-4-8-16(27)20(30)26-12-5-9-17(26)21(31)28-14-7-11-19(28)23(33)34/h16-19H,4-15H2,1-3H3,(H,33,34)/t16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIYRONDCOJJQA-VJANTYMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boc-pro-pro-pro-pro-OH
Reactant of Route 2
Boc-pro-pro-pro-pro-OH
Reactant of Route 3
Boc-pro-pro-pro-pro-OH
Reactant of Route 4
Boc-pro-pro-pro-pro-OH
Reactant of Route 5
Boc-pro-pro-pro-pro-OH
Reactant of Route 6
Boc-pro-pro-pro-pro-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.